

AF 594 NHS Ester: A Comparative Guide for Advanced Microscopy

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Compound of Interest

Compound Name: AF 594 NHS ester

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For researchers, scientists, and drug development professionals employing fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides an in-depth comparison of **AF 594 NHS ester**, a popular red fluorescent dye, with its common alternatives. We will delve into its performance across various microscopy platforms, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific application.

Performance Overview and Alternatives

AF 594 is a bright, water-soluble fluorescent dye that is insensitive to pH changes between 4 and 10.^[1] Its N-hydroxysuccinimide (NHS) ester form is a widely used tool for labeling primary amines on proteins and other biomolecules, forming a stable amide bond.^{[2][3][4][5][6][7][8]} This makes it a versatile choice for a range of applications, from standard fluorescence microscopy and flow cytometry to advanced super-resolution techniques.^{[1][9][10][11]}

The performance of **AF 594 NHS ester** is often benchmarked against other spectrally similar dyes. Key competitors include Alexa Fluor 594, DyLight 594, ATTO 594, and CF®594. While structurally related to Alexa Fluor® 594, some alternatives like MB 594 contain an additional sulfo group to enhance water solubility and minimize self-quenching.^[12] Several manufacturers produce dyes that are spectrally similar or direct replacements for Alexa Fluor® 594, such as APDye 594 and XFD594.^{[11][13]}

Photophysical Properties: A Quantitative Comparison

The selection of a fluorophore is heavily influenced by its photophysical properties. Brightness, defined by the extinction coefficient and quantum yield, and photostability are critical for achieving a high signal-to-noise ratio and for demanding applications like single-molecule imaging.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield
AF 594	594	615	~92,000	0.77[1]
Alexa Fluor 594	590	617-618	~90,000	0.66[14]
DyLight 594	593	618	~80,000	Not specified
ATTO 594	602	627	120,000	0.85
CF®594	593	614	115,000	0.9
MB 594	605	635	110,000	Not specified

Note: Values can vary slightly depending on the conjugation partner and measurement conditions.

Performance in Super-Resolution Microscopy

Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), and dSTORM (direct STORM), impose stringent requirements on fluorophores.[15][16] Ideal probes for these methods should be bright, exhibit robust photoswitching capabilities, and have high photostability in specific imaging buffers.[17]

AF 594 and its alternatives are frequently employed in these advanced imaging modalities.[8][10][11]

- dSTORM: Alexa Fluor 594 has been successfully used in dSTORM applications.[10][17][18] Dyes like ATTO 594 and MB 594 are also highlighted as being highly suitable for dSTORM.[8][12] The choice of imaging buffer is critical for optimal photoswitching.
- PALM: While PALM typically utilizes photoactivatable fluorescent proteins, organic dyes like those discussed can be used in related techniques.
- STED (Stimulated Emission Depletion): The brightness and photostability of dyes like ATTO 594 make them suitable for STED microscopy.[8] Rhodamine-based dyes with red fluorescence have also been specifically developed for two-color STED nanoscopy.[19]

Experimental Protocols

Protein Labeling with AF 594 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with **AF 594 NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling (DOL).

Materials:

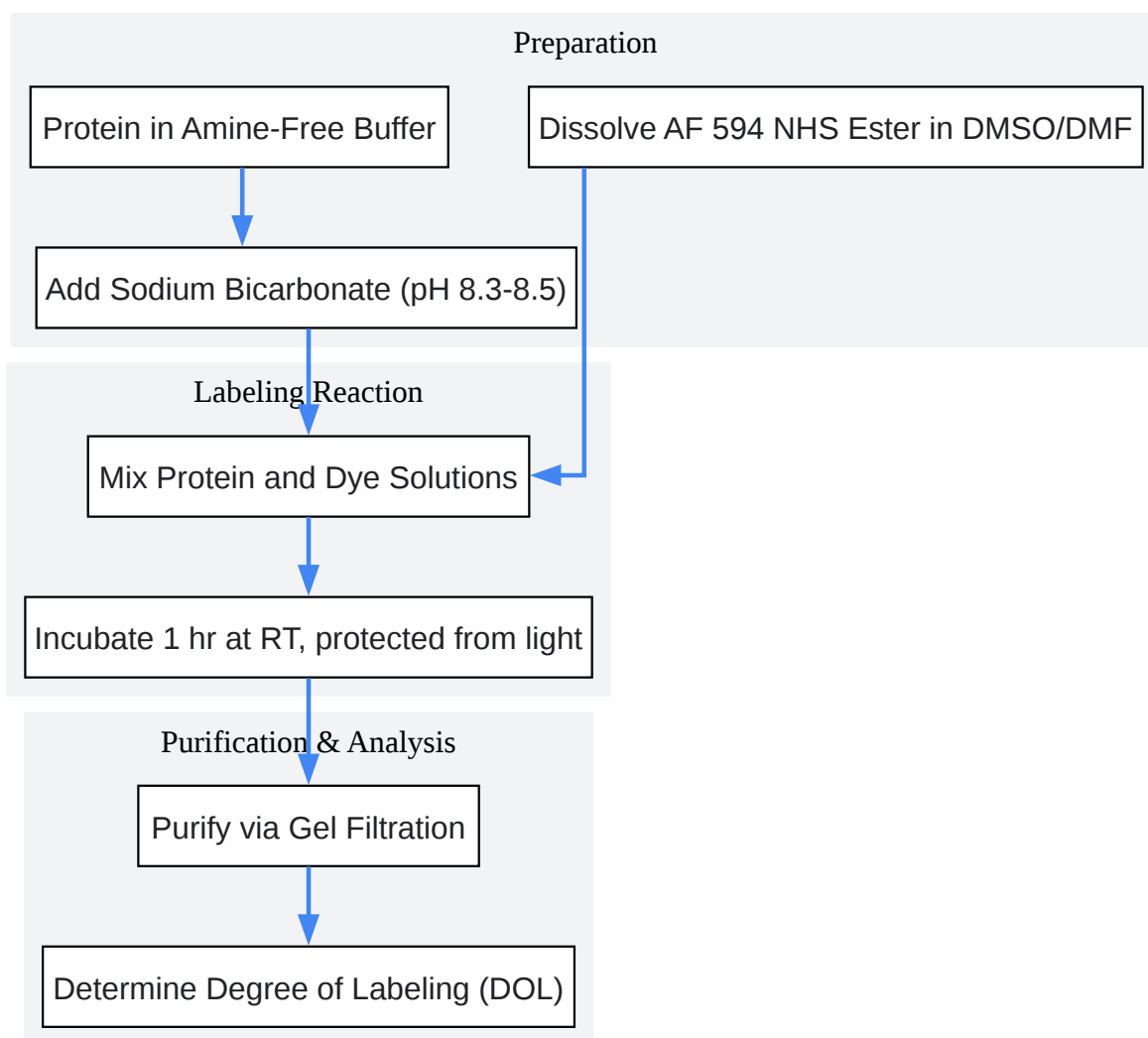
- Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS).
- **AF 594 NHS ester**.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium bicarbonate (NaHCO_3), pH 8.3-8.5.[3][5]
- Purification column (e.g., gel filtration).[20]

Procedure:

- Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and free of amine-containing buffers like Tris.[3][20] If necessary, perform a buffer exchange. Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.3-8.5.[3][5]

- Prepare the Dye Stock Solution: Immediately before use, dissolve the **AF 594 NHS ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the dye.[\[3\]](#)
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[2\]](#)[\[5\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[\[20\]](#)
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~594 nm).

Workflow for Protein Labeling and Purification



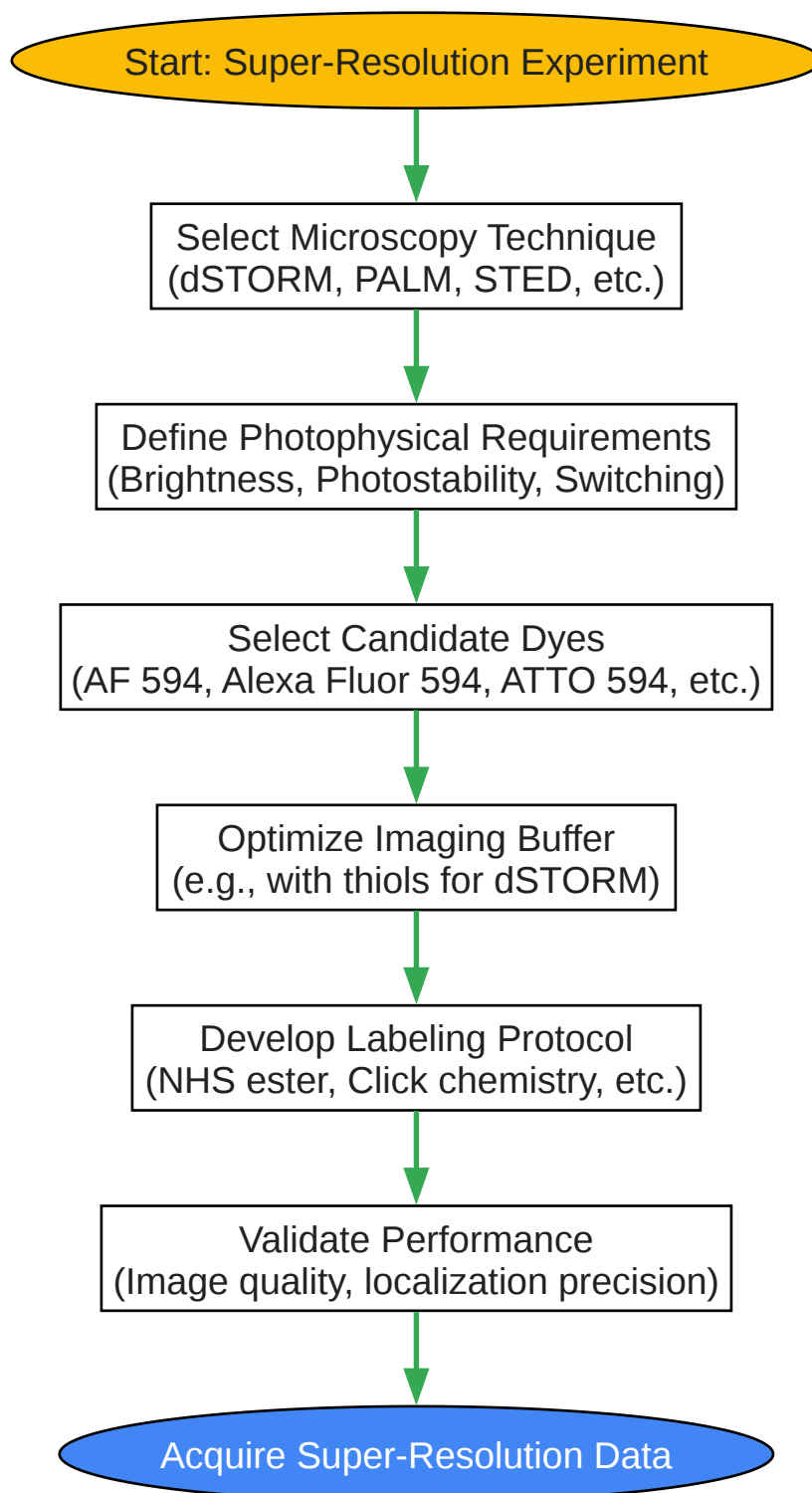
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Caption: Workflow for labeling proteins with **AF 594 NHS ester**.

Logical Flow for Fluorophore Selection in Super-Resolution Microscopy

The choice of a fluorophore for super-resolution microscopy is a critical decision that impacts the final image quality. The following diagram illustrates a logical workflow to guide this

selection process.



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Caption: Decision-making workflow for selecting a fluorophore in super-resolution microscopy.

Conclusion

AF 594 NHS ester is a robust and versatile fluorescent probe suitable for a wide array of microscopy applications. Its high quantum yield and good photostability make it a reliable choice for standard imaging, while its performance in super-resolution techniques is well-documented. When selecting a red fluorescent dye, researchers should consider the specific demands of their microscopy setup and the photophysical properties of AF 594 and its alternatives. For demanding applications like dSTORM, dyes such as ATTO 594 and CF®594 may offer enhanced brightness and photostability. Careful optimization of labeling and imaging conditions is crucial to achieving the best possible results with any fluorophore.

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